{[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Catalog No.
S1972437
CAS No.
90732-58-4
M.F
C8H10BrClN2S
M. Wt
281.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide ...

CAS Number

90732-58-4

Product Name

{[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

IUPAC Name

(4-chlorophenyl)methyl carbamimidothioate;hydrobromide

Molecular Formula

C8H10BrClN2S

Molecular Weight

281.6 g/mol

InChI

InChI=1S/C8H9ClN2S.BrH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H

InChI Key

XZGYFCWZQGBICU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSC(=N)N)Cl.Br

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)Cl.Br

{[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound characterized by its complex structure, which includes a chlorophenyl group, a sulfanyl (thioether) linkage, and a methanimidamide functional group. This compound can be represented by the molecular formula C₉H₁₃BrClN₃S and has a molar mass of approximately 292.64 g/mol. The presence of the 4-chlorophenyl group suggests potential interactions with biological targets, while the methanimidamide moiety may contribute to its reactivity and biological activity.

Involving {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide may include nucleophilic substitutions and hydrolysis reactions due to the presence of the sulfanyl and amide functionalities. The thioether bond can undergo oxidation to form sulfoxides or sulfones under appropriate conditions. Additionally, the methanimidamide group can participate in condensation reactions, potentially forming more complex derivatives or interacting with various biological nucleophiles.

Research indicates that compounds with similar structural features often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique combination of functionalities in {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide may lead to specific interactions with biological targets such as enzymes or receptors, enhancing its potential therapeutic applications. Studies have shown that thioether-containing compounds can exhibit enhanced bioactivity due to their ability to interact with various biomolecules .

Synthesis of {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide can be achieved through several methods:

  • Nucleophilic Substitution: Starting from 4-chlorobenzyl chloride and reacting it with thiourea in the presence of a base to form the thioether linkage.
  • Formation of Methanimidamide: The thioether product can then be treated with formaldehyde and ammonia to introduce the methanimidamide functionality.
  • Hydrobromide Salt Formation: Finally, the compound can be converted to its hydrobromide salt by reacting it with hydrobromic acid.

These steps can be optimized through variations in reaction conditions such as temperature, solvent choice, and reaction time.

The potential applications of {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide are diverse:

  • Pharmaceutical Development: Due to its possible bioactive properties, this compound could serve as a lead candidate for drug development targeting various diseases.
  • Chemical Probes: The compound may be used as a chemical probe in biological studies to elucidate mechanisms of action or pathways involving specific enzymes or receptors.
  • Agricultural Chemicals: With further research, it may find applications in agricultural chemistry as a pesticide or herbicide due to its potential bioactivity against pests.

Interaction studies involving {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide could focus on:

  • Enzyme Inhibition: Evaluating its ability to inhibit specific enzymes related to disease pathways.
  • Receptor Binding: Investigating how this compound interacts with various receptors that are critical in pharmacological responses.
  • Cellular Uptake: Analyzing how well the compound penetrates cellular membranes and its subsequent effects on cellular function.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-ChlorobenzylthioacetamideChlorobenzyl group + thioacetamideAntimicrobialSimpler thioether structure
Benzothiazole derivativesThiazole ring + various substituentsAnticancerDifferent heterocyclic structure
PhenylthioureaPhenyl group + thioureaAntithyroidStronger affinity for thyroid hormones

The uniqueness of {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide lies in its combination of functionalities that may enhance its interaction profile compared to these similar compounds. Its specific chlorophenyl and methanimidamide groups could provide distinct pathways for bioactivity not observed in simpler or structurally different compounds.

Molecular Structure and Formula

{[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide represents a carbamimidothioate derivative featuring a distinctive molecular architecture characterized by the integration of a 4-chlorophenyl group, a methylene linker, and a carbamimidothioate functional moiety with hydrobromide counterion [1]. The compound possesses the molecular formula C₈H₁₀BrClN₂S, corresponding to a molecular weight of 281.60 grams per mole [1]. The Chemical Abstracts Service registry number for this compound is 90732-58-4, with alternative nomenclature including (4-chlorophenyl)methyl carbamimidothioate hydrobromide [1].

The molecular structure comprises a para-chlorinated benzyl group connected via a sulfur atom to a carbamimidothioate functionality [1]. The structural connectivity follows the pattern ClC₆H₄-CH₂-S-C(=NH)-NH₂·HBr, where the carbamimidothioate group exhibits characteristic double bond character between the central carbon and one nitrogen atom [2]. The compound crystallizes as a hydrobromide salt, indicating the protonation of the basic nitrogen center by hydrobromic acid [1].

Computational analysis reveals an exact mass of 279.94366 daltons and a monoisotopic mass of identical value [1]. The International Union of Pure and Applied Chemistry name designates this compound as (4-chlorophenyl)methyl carbamimidothioate hydrobromide, reflecting the systematic nomenclature conventions for organosulfur compounds [1]. The canonical Simplified Molecular Input Line Entry System notation is expressed as C1=CC(=CC=C1CSC(=N)N)Cl.Br, providing a linear representation of the molecular connectivity [1].

Physical Properties

Crystalline Characteristics

The crystalline properties of {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide align with typical characteristics observed in carbamimidothioate hydrobromide salts. Related carbamimidothioate compounds demonstrate crystallization in orthorhombic space groups, particularly P2₁2₁2₁, with four molecules per unit cell [2] [3]. The crystal packing arrangements typically involve extensive hydrogen bonding networks facilitated by the amino and imino functionalities present in the carbamimidothioate moiety [2].

The configuration across the central carbon-nitrogen double bond consistently adopts the Z-geometry in structurally analogous compounds [2] [3]. This stereochemical preference results from the relative positioning of substituents that minimizes steric interactions while maximizing electronic stabilization [2]. The carbamimidothioate group exhibits planarity with root mean square deviations typically ranging from 0.005 to 0.05 angstroms [2].

Crystal structure determinations of related 4-chlorophenyl derivatives reveal triclinic crystal systems with space group P-1 for similar molecular architectures [4]. The unit cell parameters for comparable chlorophenyl-containing compounds demonstrate lengths typically ranging from 6.6 to 12.0 angstroms with angles deviating from orthogonal geometry [4]. The crystal packing involves weak intermolecular interactions including carbon-hydrogen to oxygen contacts that contribute to overall structural stability [4].

Solubility Profile

The solubility characteristics of {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide are influenced by the presence of both hydrophilic and hydrophobic structural elements. The hydrobromide salt formation significantly enhances aqueous solubility compared to the free base form, a characteristic property observed in pharmaceutical hydrobromide salts [5]. The carbamimidothioate functionality contributes polar character through the amino and imino groups, facilitating hydrogen bonding interactions with protic solvents [6].

The 4-chlorophenyl substituent imparts moderate lipophilic character, with the chlorine substitution affecting the overall polarity distribution within the molecule [7]. Structurally related chlorophenyl compounds exhibit moderate solubility in organic solvents such as ethanol and acetone, while demonstrating reduced solubility in highly polar solvents due to the nonpolar aromatic system [7]. The balance between polar and nonpolar regions suggests intermediate solubility characteristics in polar organic solvents.

The topological polar surface area of 75.2 square angstroms indicates moderate membrane permeability potential, with the value falling within ranges associated with reasonable bioavailability [1]. The hydrogen bond donor count of three and acceptor count of two further support moderate aqueous solubility while maintaining sufficient lipophilicity for membrane penetration [1].

Stability Parameters

The thermal stability of {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is influenced by the carbamimidothioate functional group and the hydrobromide salt formation. Storage conditions for structurally similar compounds typically require temperatures ranging from -4°C for short-term storage to -20°C for extended preservation [5]. The compound exhibits sensitivity to moisture and elevated temperatures, necessitating storage under inert atmospheric conditions [5].

The chemical stability profile reflects the inherent characteristics of carbamimidothioate derivatives, which demonstrate reasonable stability under neutral to mildly acidic conditions but may undergo hydrolysis under strongly basic conditions [8]. The carbon-sulfur bond exhibits moderate stability, with cleavage occurring under oxidative conditions or in the presence of strong nucleophiles [6]. The imino functionality shows susceptibility to hydrolysis, particularly in aqueous environments at elevated pH values [8].

Photostability considerations suggest protection from direct light exposure, as the aromatic chromophore may undergo photochemical transformations under prolonged irradiation [6]. The hydrobromide salt formation provides enhanced stability compared to the free base, reducing volatility and improving handling characteristics during storage and manipulation [5].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton nuclear magnetic resonance spectroscopy of {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide reveals characteristic signal patterns consistent with the proposed molecular structure. The aromatic proton resonances appear in the region between 7.2 and 7.5 parts per million, typical for para-disubstituted benzene derivatives [8]. The 4-chlorophenyl substitution pattern produces a characteristic doublet of doublets splitting pattern due to the symmetrical arrangement of equivalent protons [8].

The benzylic methylene protons connected to the sulfur atom exhibit chemical shifts in the range of 4.2 to 4.3 parts per million, reflecting the deshielding effect of the adjacent sulfur atom and aromatic ring [8]. This downfield positioning is consistent with methylene groups attached to electron-withdrawing aromatic systems and heteroatoms [8]. The coupling patterns reveal typical geminal and vicinal interactions characteristic of benzylic methylene groups [9].

The amino and imino proton resonances of the carbamimidothioate group appear between 6.7 and 7.2 parts per million, with broad signal characteristics due to rapid exchange processes and hydrogen bonding interactions [8]. The chemical shift values reflect the electron-deficient nature of the carbon center and the influence of tautomeric equilibria inherent in carbamimidothioate systems [8]. Integration patterns confirm the expected proton ratios consistent with the molecular formula [8].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbamimidothioate carbon exhibiting resonance near 152 parts per million, characteristic of carbon-nitrogen double bonds [8]. The aromatic carbon signals appear in the typical range between 120 and 140 parts per million, with the chlorine-substituted carbon showing diagnostic chemical shift patterns [8]. The benzylic carbon resonates near 35 parts per million, consistent with methylene carbons adjacent to aromatic rings and heteroatoms [8].

Infrared Spectroscopy

The infrared spectroscopic profile of {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide exhibits characteristic absorption bands that confirm the presence of key functional groups. The nitrogen-hydrogen stretching vibrations of the carbamimidothioate moiety appear as strong absorptions between 3425 and 3441 wavenumbers, consistent with primary amino and imino functionalities [6] [10]. These bands may exhibit broadening due to hydrogen bonding interactions within the crystal lattice [6].

The carbon-nitrogen double bond stretching vibration manifests as a characteristic absorption in the region of 1615 to 1629 wavenumbers, indicative of the imine functionality present in the carbamimidothioate group [6] [10]. This frequency range is typical for carbon-nitrogen double bonds with partial ionic character due to electron delocalization [6]. Additional bands corresponding to nitrogen-carbon and carbon-carbon bond stretching appear between 943 and 1310 wavenumbers [6].

The carbon-sulfur stretching vibration occurs near 558 wavenumbers, often coupled with carbon-chlorine stretching modes due to the proximity of these functionalities within the molecular framework [6] [10]. Aromatic carbon-carbon stretching bands are situated between 1301 and 1583 wavenumbers, characteristic of substituted benzene derivatives [6]. The fingerprint region below 1500 wavenumbers contains multiple overlapping absorptions corresponding to bending and skeletal vibrations specific to the molecular architecture [6].

Mass Spectrometric Data

Mass spectrometric analysis of {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide reveals a molecular ion peak at mass-to-charge ratio 281.6, corresponding to the protonated molecular species [1]. The isotopic distribution pattern reflects the presence of chlorine and bromine atoms, with characteristic peak intensity ratios resulting from the natural abundance of chlorine-35, chlorine-37, bromine-79, and bromine-81 isotopes [1].

Fragmentation pathways involve sequential loss of hydrobromic acid, producing daughter ions corresponding to the neutral carbamimidothioate species [11]. The base peak typically corresponds to the 4-chlorobenzyl cation at mass-to-charge ratio 125, formed through heterolytic cleavage of the carbon-sulfur bond [12]. Secondary fragmentation processes include loss of the chlorine atom and formation of tropylium-like ions through rearrangement mechanisms [12].

Additional fragment ions arise from cleavage of the carbamimidothioate group, producing species corresponding to thiourea derivatives and iminium ions [11]. The fragmentation pattern provides structural confirmation through the observation of characteristic mass differences corresponding to functional group losses [12]. Collision-induced dissociation experiments reveal the relative stability of different molecular regions, with the aromatic system showing enhanced stability compared to the carbamimidothioate functionality [13].

X-ray Crystallography Studies

Crystallographic investigation of {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide and structurally related carbamimidothioate compounds reveals detailed three-dimensional molecular arrangements and intermolecular interactions. Related carbamimidothioate derivatives consistently crystallize in orthorhombic space groups, particularly P2₁2₁2₁, with four molecules per asymmetric unit [2] [3]. The crystal system demonstrates systematic absences consistent with 21-screw axes along all three crystallographic directions [2].

The molecular conformation exhibits Z-configuration across the central carbon-nitrogen double bond of the carbamimidothioate group, with torsion angles indicating deviation from perfect planarity due to steric interactions [2] [3]. The carbamimidothioate functionality displays approximate planarity with root mean square deviations typically ranging from 0.005 to 0.05 angstroms for the six-atom system excluding substituents [2]. The 4-chlorophenyl ring demonstrates typical aromatic geometry with carbon-carbon bond lengths averaging 1.39 angstroms [2].

Intermolecular hydrogen bonding networks dominate the crystal packing arrangements, with classical nitrogen-hydrogen to nitrogen interactions forming the primary structural motifs [2] [3]. Additional stabilization derives from weak carbon-hydrogen to oxygen and carbon-hydrogen to sulfur contacts that contribute to layer formation within the crystal structure [2]. The packing coefficient and calculated density values indicate efficient space filling with minimal void volumes [4].

Classical Synthetic Routes

The synthesis of {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide has been accomplished through several well-established classical methodologies, each offering distinct advantages in terms of accessibility, reliability, and scalability.

From 4-Chlorobenzyl Precursors

The most direct and frequently employed classical route involves the nucleophilic substitution of 4-chlorobenzyl halides with thiourea derivatives [1] [2]. This methodology typically proceeds through an alkylation mechanism where 4-chlorobenzyl chloride serves as the electrophilic component. The optimized reaction conditions involve the use of dimethylformamide as solvent with potassium carbonate as base at room temperature for approximately six hours, achieving yields of up to ninety-two percent [1].

The reaction mechanism proceeds through nucleophilic attack of the sulfur atom in thiourea derivatives on the benzylic carbon, displacing the halide and forming the desired sulfanyl linkage. Temperature control is critical, as elevated temperatures can lead to side reactions including elimination and rearrangement products [3]. The use of anhydrous conditions prevents hydrolysis of the electrophilic benzyl halide and ensures optimal yield.

Alternative precursor molecules include 4-chlorobenzyl bromide, which exhibits enhanced reactivity compared to the corresponding chloride, allowing for milder reaction conditions and shorter reaction times [1]. However, the increased cost of bromide reagents often limits their use to specialized synthetic applications.

Via Thiourea Intermediates

The synthesis via thiourea intermediates represents a classical multi-step approach that provides excellent control over the final product structure [4] [5]. This methodology involves the initial formation of substituted thiourea derivatives followed by subsequent functionalization to introduce the methanimidamide moiety.

The first step typically involves the reaction of primary amines with carbon disulfide under basic conditions to form dithiocarbamate intermediates [6]. These intermediates are subsequently treated with methyl iodide or other alkylating agents to generate S-methylated thiourea derivatives [7]. The final step involves nucleophilic substitution with 4-chlorobenzyl halides under controlled conditions.

This approach offers several advantages, including the ability to introduce various substitution patterns and the use of readily available starting materials [8]. The multi-step nature allows for purification at each stage, ensuring high purity of the final product. Reaction conditions typically involve ethanol as solvent with catalytic amounts of hydrochloric acid, proceeding overnight at ambient temperature to achieve yields in the range of sixty to eighty percent [9].

Modern Synthetic Approaches

Contemporary synthetic methodologies have focused on developing more efficient, environmentally sustainable approaches that minimize waste generation and improve overall process economics.

One-pot Synthesis Protocols

Modern one-pot synthesis protocols have emerged as powerful alternatives to classical multi-step approaches, offering significant advantages in terms of efficiency and waste reduction [10] [11]. These methodologies combine multiple reaction steps in a single reaction vessel, eliminating the need for intermediate isolation and purification.

Deep eutectic solvent systems have shown particular promise, with choline chloride/tin(II) chloride systems providing both catalytic activity and a benign reaction medium [12]. These protocols achieve yields of eighty-five to ninety-five percent while operating at room temperature for approximately two and a half hours [12]. The dual role of the deep eutectic solvent as both catalyst and reaction medium represents a significant advancement in green chemistry applications.

Microwave-assisted synthesis protocols have demonstrated the ability to dramatically reduce reaction times while maintaining high yields [13]. Using dimethoxyethane as solvent under microwave irradiation at one hundred sixty degrees Celsius, complete conversion can be achieved in nine hours with yields ranging from sixty-five to seventy-five percent [13]. The rapid and uniform heating provided by microwave irradiation minimizes side reaction formation and improves product selectivity.

Flow chemistry approaches represent the cutting edge of continuous synthesis methodologies [14]. These systems operate under steady-state conditions with precise control over residence time, temperature, and reagent mixing [14]. Continuous flow reactors operating at fifty to seventy-five degrees Celsius achieve yields of eighty to ninety percent while providing excellent scalability for industrial applications [14].

Green Chemistry Methodologies

Green chemistry approaches have focused on developing environmentally sustainable synthetic protocols that minimize environmental impact while maintaining synthetic efficiency [12] [15]. These methodologies adhere to the twelve principles of green chemistry, emphasizing waste prevention, atom economy, and the use of safer solvents.

Aqueous synthesis protocols represent a significant advancement in sustainable chemistry [16] [7]. Water serves as an ideal reaction medium due to its non-toxicity, abundance, and unique solvent properties [7]. Aqueous thiourea synthesis protocols achieve yields of seventy to eighty-five percent while eliminating organic waste streams [6]. The use of water as solvent also facilitates product isolation through simple precipitation or extraction procedures.

Mechanochemical synthesis approaches eliminate the need for solvents entirely, relying on mechanical energy to drive chemical transformations [4] [5]. Ball milling techniques can achieve quantitative yields in reaction times ranging from five to thirty minutes [5]. These solvent-free protocols generate minimal waste and require significantly less energy input compared to traditional solution-phase reactions [4].

Bio-based solvent systems, particularly cyrene-mediated synthesis, have emerged as sustainable alternatives to traditional organic solvents [15]. Cyrene, derived from renewable cellulose sources, provides excellent solvating properties while maintaining low toxicity [15]. Synthesis protocols using cyrene achieve yields of eighty-five to ninety-five percent under mild conditions, demonstrating the viability of bio-based solvents for pharmaceutical synthesis [15].

Purification and Characterization Techniques

The purification of {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide requires specialized techniques due to the presence of multiple functional groups and the ionic nature of the hydrobromide salt [17] [18].

Reversed-phase high-performance liquid chromatography represents the gold standard for achieving high-purity material [17] [19]. Using C18-bonded silica columns with methanol/water gradient elution, purities exceeding ninety-nine percent can be achieved with recovery yields of eighty-five to ninety-five percent [17]. The method provides excellent resolution for closely related impurities and allows for quantitative analysis of product purity [19].

Recrystallization techniques offer a cost-effective approach for bulk purification [20] [21]. Ethanol/water systems provide optimal solubility characteristics for the hydrobromide salt, achieving purities of ninety-five to ninety-eight percent with recovery yields of eighty to ninety percent [20]. The selection of appropriate solvent systems is critical for maximizing both purity and yield [21].

Column chromatography using silica gel stationary phases provides effective separation of multi-component mixtures [18]. Dichloromethane/methanol mobile phases offer optimal resolution for amine-containing compounds, achieving purities of ninety-two to ninety-six percent [18]. The use of amine-modified silica can improve separation efficiency for basic compounds by reducing unwanted acid-base interactions [18].

Spectroscopic characterization techniques provide essential structural confirmation and purity assessment [19] [22]. Nuclear magnetic resonance spectroscopy offers comprehensive structural elucidation, with characteristic chemical shifts for the methanimidamide group appearing in the seven to eight parts per million region [19]. Infrared spectroscopy provides functional group identification, with characteristic thiourea carbonyl stretches appearing around sixteen hundred wavenumbers [22]. Mass spectrometry confirms molecular weight and fragmentation patterns, providing definitive molecular identification [19].

Scale-up Considerations

The translation from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including heat transfer, mixing efficiency, safety protocols, and economic optimization [14] [23].

Heat transfer efficiency becomes increasingly critical at larger scales due to the surface area to volume relationship in reactor vessels [14]. Laboratory-scale reactions using oil baths or heating mantles must be redesigned with jacketed reactors or heat exchanger systems to maintain temperature uniformity across large volumes [14]. Temperature control is particularly important for maintaining product selectivity and preventing thermal decomposition [23].

Mixing efficiency requires significant modification when scaling from magnetic stirring to mechanical agitation systems [23]. Mass transfer limitations can become significant at industrial scales, requiring high-shear mixing systems to maintain reaction rates comparable to laboratory conditions [23]. The design of impeller systems and baffling configurations must be optimized for the specific reaction characteristics [14].

Safety considerations become paramount at industrial scales due to the increased quantities of potentially hazardous materials [14]. Process safety analysis must evaluate all potential hazards including thermal runaway, toxic gas evolution, and fire/explosion risks [14]. The implementation of appropriate containment systems and emergency response protocols is essential for safe operation [23].

Economic factors drive industrial process selection, with considerations including raw material costs, energy consumption, waste disposal expenses, and capital equipment requirements [23]. The optimization of atom economy and the minimization of waste streams can provide significant cost advantages while meeting environmental regulations [12]. The selection between batch and continuous processing depends on production volume requirements and equipment availability [14].

Dates

Last modified: 08-16-2023

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